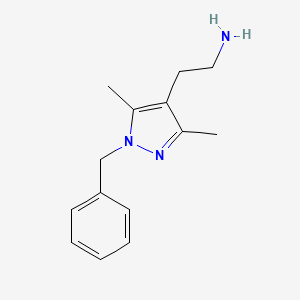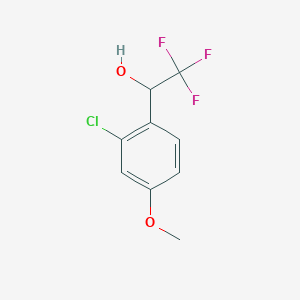
1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of chloro, methoxy, and trifluoromethyl groups attached to an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.
Catalysts: Acidic or basic catalysts to promote the formation of the desired product.
Solvents: Common solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone.
Reduction: Formation of 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethane.
Substitution: Formation of 1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol.
Applications De Recherche Scientifique
1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and methoxy groups contribute to its reactivity and binding affinity to target proteins or enzymes, leading to the modulation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
- 1-(2-Chloro-4-methoxyphenyl)-2-methyl-1-propanone
- 2-Methoxyphenyl isocyanate
- 1-(2-Chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)urea
Comparison: 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds. Additionally, the trifluoromethyl group can influence the compound’s biological activity, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C9H8ClF3O2 |
|---|---|
Poids moléculaire |
240.60 g/mol |
Nom IUPAC |
1-(2-chloro-4-methoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H8ClF3O2/c1-15-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3 |
Clé InChI |
XRDILTZZANPHPJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(C(F)(F)F)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


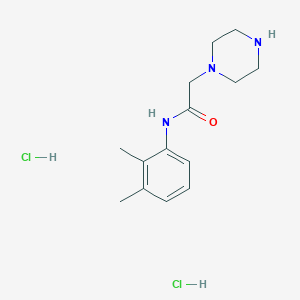
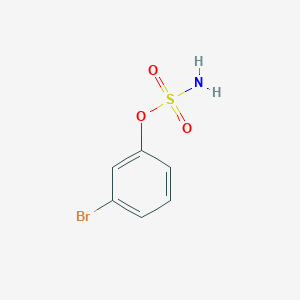
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B13591612.png)
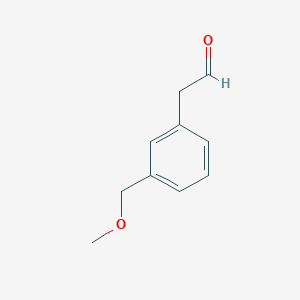
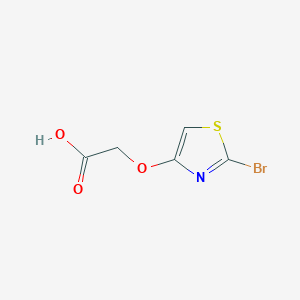
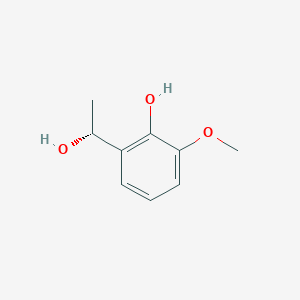
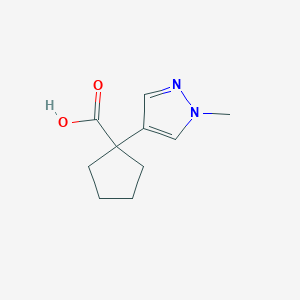
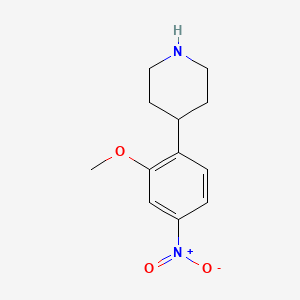
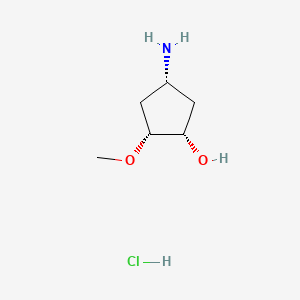
![tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13591656.png)
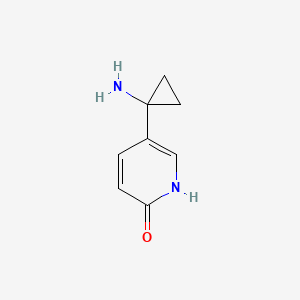
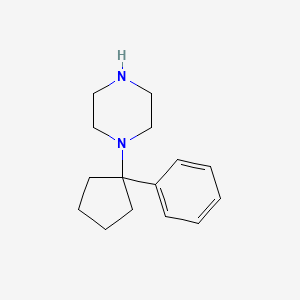
![[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine](/img/structure/B13591686.png)
